16alpha,17-Epoxyprogesterone

Description

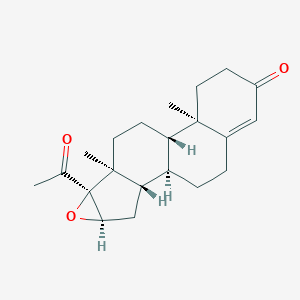

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1R,2S,4R,6S,7S,10S,11R)-6-acetyl-7,11-dimethyl-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadec-15-en-14-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O3/c1-12(22)21-18(24-21)11-17-15-5-4-13-10-14(23)6-8-19(13,2)16(15)7-9-20(17,21)3/h10,15-18H,4-9,11H2,1-3H3/t15-,16+,17+,18-,19+,20+,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHNVKVKZPHUYQO-SRWWVFQWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C12C(O1)CC3C2(CCC4C3CCC5=CC(=O)CCC45C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@]12[C@H](O1)C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CCC5=CC(=O)CC[C@]45C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501318792 | |

| Record name | 16α,17α-Epoxyprogesterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501318792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1097-51-4 | |

| Record name | 16α,17α-Epoxyprogesterone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1097-51-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 16alpha,17-Epoxyprogesterone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001097514 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1097-51-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18315 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 16α,17α-Epoxyprogesterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501318792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 16α,17-epoxypregn-4-ene-3,20-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.861 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 16.ALPHA.,17-EPOXYPROGESTERONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F2DR02G069 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 16α,17-Epoxyprogesterone: Chemical Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

16α,17-Epoxyprogesterone is a pivotal synthetic intermediate in the pharmaceutical industry, forming the backbone for the synthesis of numerous potent corticosteroid drugs. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and established synthesis and biotransformation methodologies. The document further elucidates its role as a precursor in the production of high-value steroidal APIs such as hydrocortisone and dexamethasone, offering detailed experimental insights and pathway visualizations to support research and development in steroid chemistry and drug discovery.

Chemical Structure and Identification

16α,17-Epoxyprogesterone, also known as (16α)-16,17-Epoxypregn-4-ene-3,20-dione, is a progesterone derivative characterized by an epoxide ring at the 16α and 17α positions of the steroid nucleus. This structural feature is crucial for its subsequent chemical transformations into various corticosteroid analogues.

Table 1: Chemical Identifiers for 16α,17-Epoxyprogesterone

| Identifier | Value |

| CAS Number | 1097-51-4 |

| IUPAC Name | (8S,9S,10R,13S,14S,16S,17R)-17-acetyl-10,13-dimethyl-1,2,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-3H-cyclopenta[a]phenanthren-3-one |

| Molecular Formula | C₂₁H₂₈O₃ |

| SMILES | CC(=O)[C@]12--INVALID-LINK--C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CCC5=CC(=O)CC[C@]45C)C |

| InChI | InChI=1S/C21H28O3/c1-12(22)21-18(24-21)11-17-15-5-4-13-10-14(23)6-8-19(13,2)16(15)7-9-20(17,21)3/h10,15-18H,4-9,11H2,1-3H3/t15-,16+,17+,18-,19+,20+,21-/m1/s1 |

| InChIKey | LHNVKVKZPHUYQO-SRWWVFQWSA-N |

Physicochemical Properties

The physical and chemical properties of 16α,17-Epoxyprogesterone are critical for its handling, purification, and reaction optimization.

Table 2: Physicochemical Properties of 16α,17-Epoxyprogesterone

| Property | Value | Reference |

| Molecular Weight | 328.45 g/mol | [1][2] |

| Melting Point | 205-207 °C | |

| Boiling Point (Predicted) | 466.9 ± 45.0 °C | |

| Density (Predicted) | 1.18 ± 0.1 g/cm³ | |

| Appearance | White to off-white crystalline powder | |

| Solubility | Slightly soluble in methanol and ethanol; more soluble in acetone, ethyl acetate, acetic acid, and 1,4-dioxane. |

Table 3: Solubility of 16α,17-Epoxyprogesterone in Various Solvents at Different Temperatures (Mole Fraction, x10³)

| Temperature (K) | Methanol | Ethanol | Acetone | Ethyl Acetate |

| 283.15 | 0.45 | 0.31 | 10.21 | 6.45 |

| 293.15 | 0.68 | 0.47 | 13.98 | 8.92 |

| 303.15 | 1.01 | 0.70 | 18.93 | 12.21 |

| 313.15 | 1.46 | 1.02 | 25.59 | 16.63 |

| 323.15 | 2.09 | 1.46 | 34.52 | 22.68 |

Experimental Protocols

Synthesis of 16α,17-Epoxyprogesterone

A common synthetic route to 16α,17-Epoxyprogesterone involves the epoxidation of 16-dehydroprogesterone.

Protocol: Epoxidation of 16-Dehydroprogesterone

-

Materials: 16-dehydroprogesterone, a suitable peroxy acid (e.g., meta-chloroperoxybenzoic acid - mCPBA), and an appropriate solvent (e.g., dichloromethane).

-

Procedure:

-

Dissolve 16-dehydroprogesterone in dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of mCPBA in dichloromethane to the reaction mixture.

-

Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a solution of sodium thiosulfate.

-

Wash the organic layer sequentially with a saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield 16α,17-Epoxyprogesterone.[3]

-

Another industrially relevant synthesis starts from diosgenin, a naturally occurring steroid sapogenin.[4]

Analytical Methods

High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of 16α,17-Epoxyprogesterone and its derivatives.

Protocol: HPLC Analysis

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reverse-phase column (e.g., 5 µm particle size, 4.6 mm x 150 mm).

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water or methanol and water. For related compounds, a mobile phase of acetonitrile:water (53:47 v/v) has been used.[5]

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at approximately 240-254 nm.[5]

-

Sample Preparation: Dissolve the sample in the mobile phase or a suitable solvent like methanol.

Biological Role and Applications

16α,17-Epoxyprogesterone is primarily recognized as a crucial intermediate in the synthesis of a wide array of corticosteroid drugs.[1] While it is classified as a corticosteroid hormone, its direct biological activity and specific receptor interactions are not as well-characterized as its downstream products. Its main significance lies in its role as a versatile building block for introducing key functional groups at the 16 and 17 positions of the steroid nucleus.

Intermediate in Corticosteroid Synthesis

16α,17-Epoxyprogesterone is a precursor to 11α-hydroxy-16α,17α-epoxyprogesterone, another vital intermediate in the production of drugs like hydrocortisone and dexamethasone.[1]

Biotransformation

Microbial biotransformation is a key industrial process to introduce hydroxyl groups at specific positions of the steroid skeleton with high selectivity. Various microorganisms, including fungi of the Aspergillus and Penicillium genera, are employed for the hydroxylation of 16α,17-Epoxyprogesterone.[2][6]

Protocol: Microbial Hydroxylation by Penicillium decumbens

-

Cultivation: Culture Penicillium decumbens on a suitable medium (e.g., potato-dextrose-agar) and then in a liquid medium containing glucose, peptone, and yeast extract.[2]

-

Biotransformation: After sufficient cell growth, add a solution of 16α,17-Epoxyprogesterone to the culture.[2]

-

Incubation: Incubate the culture on a rotary shaker at a controlled temperature (e.g., 28 °C) for a specified period (e.g., 24 hours).[2]

-

Extraction and Analysis: Extract the products from the culture medium using an organic solvent like ethyl acetate and analyze the product profile using TLC and HPLC.[2]

Spectroscopic Data

The structure of 16α,17-Epoxyprogesterone is confirmed by various spectroscopic techniques.

Table 4: Key Spectroscopic Data for 16α,17-Epoxyprogesterone

| Technique | Key Features |

| FTIR (KBr) | Characteristic peaks for C=O (conjugated ketone and acetyl group), C-O-C (epoxide), and C-H bonds. |

| ¹H NMR | Signals corresponding to the methyl protons, steroidal backbone protons, and the characteristic shifts for protons adjacent to the epoxide ring. |

| ¹³C NMR | Resonances for the carbonyl carbons, the carbons of the epoxide ring, and the quaternary and methine carbons of the steroid skeleton. |

Conclusion

16α,17-Epoxyprogesterone is a cornerstone intermediate in steroid pharmaceutical manufacturing. A thorough understanding of its chemical properties, synthesis, and reactivity is essential for the development of efficient and scalable processes for the production of life-saving corticosteroid drugs. The methodologies and data presented in this guide offer a valuable resource for researchers and professionals in the field of steroid chemistry and drug development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Microbial Hydroxylation of 16α, 17α-Epoxyprogesterone by Penicillium Decumbens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. youtube.com [youtube.com]

- 5. Green method for 17-hydroxyprogesterone extraction and determination using PDMS stir bar sorptive extraction coupled with HPLC: optimization by response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Unveiling 16α,17α-Epoxyprogesterone: A Technical Guide on its Characterization, Synthesis, and Microbial Biotransformation

For Researchers, Scientists, and Drug Development Professionals

Introduction

16α,17α-Epoxyprogesterone is a synthetic steroid intermediate of significant interest in the pharmaceutical industry. While its natural occurrence in biological systems is not documented in scientific literature, its role as a precursor in the synthesis of various steroidal drugs and as a substrate for microbial biotransformation makes it a crucial compound for research and development. This technical guide provides a comprehensive overview of 16α,17α-epoxyprogesterone, focusing on its chemical properties, synthesis, and its metabolism by microorganisms. The information presented herein is intended to serve as a valuable resource for professionals engaged in steroid chemistry, drug discovery, and biotechnology.

Chemical and Physical Properties

16α,17α-Epoxyprogesterone, also known as 16α,17α-epoxypregn-4-ene-3,20-dione, is a corticosteroid hormone derivative[1]. Its fundamental properties are summarized in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₂₁H₂₈O₃ | [1] |

| Molecular Weight | 328.4 g/mol | [1] |

| CAS Number | 1097-51-4 | [1] |

| Appearance | White or white-like crystal powder | [2] |

| Melting Point | >201 °C | [2] |

| Solubility | Soluble in many organic solvents | [2] |

Natural Occurrence: A Notable Absence

Despite extensive research in steroid biochemistry, there is a conspicuous lack of evidence for the natural occurrence of 16α,17α-epoxyprogesterone in mammalian, plant, or other biological systems. Scientific literature to date does not report its isolation from natural sources as an endogenous compound. Its significance lies primarily in its synthetic utility and as a substrate for microbial enzymes.

Synthesis of 16α,17α-Epoxyprogesterone

16α,17α-Epoxyprogesterone is a key intermediate in the synthesis of numerous steroid drugs, including corticosteroids and progestogens[2][3]. The synthesis generally involves the epoxidation of a 16-dehydroprogesterone derivative.

A common synthetic route involves the following conceptual steps:

Microbial Biotransformation

Microbial transformation of steroids is a powerful tool in pharmaceutical manufacturing due to the high regio- and stereoselectivity of microbial enzymes. 16α,17α-Epoxyprogesterone serves as a substrate for various microorganisms, leading to the production of valuable hydroxylated derivatives.

The fungus Penicillium decumbens has been shown to efficiently hydroxylate 16α,17α-epoxyprogesterone[4][5]. This biotransformation yields two novel steroid derivatives: 7β-hydroxy-16α,17α-epoxyprogesterone and 7β,11α-dihydroxy-16α,17α-epoxyprogesterone[4][5]. The pathway is sequential, with the 7β-hydroxylation occurring first, followed by the 11α-hydroxylation[4].

The biotransformation of 16α,17α-epoxyprogesterone by P. decumbens has been quantitatively analyzed over time[4]. The yields of the hydroxylated products change as the reaction progresses, as detailed in Table 2.

| Incubation Time (hours) | Yield of 7β-hydroxy-16α,17α-epoxyprogesterone (%) | Yield of 7β,11α-dihydroxy-16α,17α-epoxyprogesterone (%) |

| 2 | Detected | Not Detected |

| 6 | - | Detected |

| 12 | ~44.5 | - |

| 18 | 22.8 | - |

| 24 | - | ~79.7 |

| Data extracted from[4]. Dashes indicate data not provided for that specific time point. |

Filamentous fungi are known to perform various hydroxylations on steroid molecules. While P. decumbens introduces hydroxyl groups at the 7β and 11α positions of 16α,17α-epoxyprogesterone, other fungi have been reported to hydroxylate progesterone and its derivatives at positions such as 6β, 7α, 9α, 11β, 14α, and 20β[4][6]. For instance, Isaria farinosa can transform 16α,17α-epoxyprogesterone into 6β,11α-dihydroxy derivatives[6].

Experimental Protocols

The following is a generalized protocol for the biotransformation of 16α,17α-epoxyprogesterone based on the methodology described for Penicillium decumbens[4].

Detailed Steps:

-

Microorganism and Culture Conditions: Penicillium decumbens is cultured on a suitable medium like potato-dextrose-agar. Spores are harvested to create a suspension[4].

-

Inoculation and Growth: A liquid medium (e.g., containing glucose, peptone, and yeast extract) is inoculated with the spore suspension and incubated on a rotary shaker to allow for fungal growth[4].

-

Substrate Addition: A solution of 16α,17α-epoxyprogesterone in a suitable solvent is added to the fungal culture[4].

-

Biotransformation: The culture is further incubated to allow for the enzymatic conversion of the substrate[4].

-

Extraction and Purification: The culture broth is extracted with an organic solvent (e.g., ethyl acetate). The organic extract is then concentrated, and the products are purified using techniques like silica gel column chromatography[4][5].

-

Structural Elucidation: The purified products are characterized using analytical techniques such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and X-ray crystallography to determine their chemical structures[4][5].

Signaling Pathways and Biological Activity

As there is no evidence for the endogenous occurrence of 16α,17α-epoxyprogesterone, no specific signaling pathways or physiological roles have been attributed to it. Its biological activities are primarily considered in the context of its synthetic derivatives. The biological activity of its microbially produced metabolites, such as the hydroxylated derivatives from P. decumbens, remains an area for future investigation[4].

Conclusion

16α,17α-Epoxyprogesterone is a synthetically important steroid that serves as a valuable intermediate in the pharmaceutical industry. While it is not a naturally occurring compound in biological systems, its utility in the synthesis of potent steroidal drugs is well-established. Furthermore, its biotransformation by microorganisms offers a pathway to novel, hydroxylated steroid derivatives with potential therapeutic applications. This guide provides a foundational understanding of 16α,17α-epoxyprogesterone for researchers and professionals in drug development, highlighting its chemical properties, synthesis, and microbial metabolism, while also clarifying the current lack of evidence for its natural biological role. Further research into the biological activities of its biotransformation products is warranted.

References

- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. CN104610421B - The synthetic method of 16ALPHA,17ALPHA-epoxyprogesterone - Google Patents [patents.google.com]

- 4. Determination of 17-hydroxyprogesterone in plasma by stable isotope dilution/benchtop liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Green method for 17-hydroxyprogesterone extraction and determination using PDMS stir bar sorptive extraction coupled with HPLC: optimization by response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. lcms.cz [lcms.cz]

In Vitro Mechanism of Action of 16α,17-Epoxyprogesterone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

16α,17-Epoxyprogesterone is a synthetic steroid intermediate crucial in the pharmaceutical manufacturing of various corticosteroids. While its primary role has been in synthesis, understanding its intrinsic in vitro biological activities is essential for assessing potential off-target effects and exploring novel therapeutic applications. This technical guide provides a comprehensive overview of the putative in vitro mechanism of action of 16α,17-Epoxyprogesterone, drawing from data on structurally related progestins and established methodologies for steroid characterization. The guide details its likely interactions with steroid receptors, potential enzymatic inhibition, and modulation of downstream signaling pathways. All quantitative data from related compounds are presented in structured tables, and key experimental protocols are outlined. Visual diagrams of pertinent signaling pathways and experimental workflows are provided to facilitate a deeper understanding of its core biological functions.

Introduction

16α,17-Epoxyprogesterone is a key intermediate in the synthesis of a wide array of steroid-based pharmaceuticals. Its rigid, planar structure, conferred by the epoxy ring, influences its interaction with biological targets. While extensively utilized in chemical synthesis, a comprehensive in vitro pharmacological profile of 16α,17-Epoxyprogesterone is not well-documented in publicly available literature. This guide synthesizes information from analogous compounds, particularly 16α-hydroxyprogesterone and other progestins, to build a probable mechanistic framework for 16α,17-Epoxyprogesterone. The primary focus is on its potential role as a ligand for steroid receptors and as a modulator of steroidogenic enzymes.

Interaction with Steroid Receptors

The primary mechanism of action for progestogenic compounds is their interaction with the progesterone receptor (PR). The binding of a ligand to the PR initiates a conformational change, leading to the recruitment of co-activators or co-repressors and subsequent regulation of target gene expression.

Progesterone Receptor Binding Affinity

Table 1: Relative Binding Affinity of Selected Progestins for the Progesterone Receptor

| Compound | Relative Binding Affinity (RBA, %) (R5020 = 100%) | Reference |

|---|---|---|

| Progesterone | 13 | [1] |

| p-Azidoacetophenone ketal of 16α,17α-dihydroxyprogesterone | 15 | [1] |

| Tetrafluoro analog of p-azidoacetophenone ketal | 14 | [1] |

| p-(Benzoyl)acetophenone ketal of 16α,17α-dihydroxyprogesterone | 6.6 | [1] |

| p-Fluoroacetophenone ketal of 16α,17α-dihydroxyprogesterone | 53 | [1] |

| 21-Fluoro-16α,17α-[(R)-(1'-α-furylmethylidene)dioxy]-19-norpregn-4-ene-3,20-dione | 190 | [2] |

| 21-Fluoro-16α,17α-[(R)-(1'-α-furylethylidene)dioxy]-19-norpregn-4-ene-3,20-dione | 173 |[2] |

Note: The RBA of 16α,17-Epoxyprogesterone is not reported, and the data above is for structurally related but distinct molecules.

Experimental Protocol: Progesterone Receptor Competitive Binding Assay

A standard method to determine the binding affinity of a test compound for the progesterone receptor is a competitive binding assay using a radiolabeled or fluorescently labeled ligand.

Objective: To determine the relative binding affinity (RBA) or the inhibition constant (Ki) of 16α,17-Epoxyprogesterone for the progesterone receptor.

Materials:

-

Human progesterone receptor (recombinant or from cell lysates)

-

Radiolabeled progestin (e.g., [³H]-R5020) or fluorescently labeled progestin

-

Unlabeled R5020 (for standard curve)

-

Test compound (16α,17-Epoxyprogesterone)

-

Assay buffer (e.g., Tris-HCl buffer with protease inhibitors)

-

Scintillation fluid and counter (for radiolabeled assay) or fluorescence polarization plate reader (for fluorescent assay)

-

Multi-well plates (e.g., 96-well)

Procedure:

-

Preparation of Reagents: Prepare serial dilutions of the unlabeled R5020 and the test compound in the assay buffer.

-

Assay Setup: In a multi-well plate, add the progesterone receptor preparation, the radiolabeled or fluorescently labeled progestin at a fixed concentration, and varying concentrations of either the unlabeled R5020 (for the standard curve) or the test compound.

-

Incubation: Incubate the plate at a specific temperature (e.g., 4°C) for a defined period to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand (for radiolabeled assay): Separate the receptor-bound radioligand from the free radioligand using methods like dextran-coated charcoal adsorption or filtration.

-

Quantification:

-

Radiolabeled Assay: Measure the radioactivity of the bound fraction using a scintillation counter.

-

Fluorescent Assay: Measure the fluorescence polarization of the samples. An increase in the displacement of the fluorescent ligand by the test compound results in a decrease in polarization.

-

-

Data Analysis: Plot the percentage of bound ligand against the logarithm of the competitor concentration. Calculate the IC50 (the concentration of the test compound that displaces 50% of the labeled ligand). The Ki can be calculated from the IC50 using the Cheng-Prusoff equation.

Diagram 1: Workflow for Progesterone Receptor Competitive Binding Assay

A simplified workflow for a competitive progesterone receptor binding assay.

Effects on Steroidogenic Enzymes

Steroidogenic enzymes are critical for the biosynthesis of all steroid hormones. Progestins can act as inhibitors or substrates for these enzymes, thereby altering the steroid profile of a cell.

Inhibition of Key Steroidogenic Enzymes

While there is no direct evidence for 16α,17-Epoxyprogesterone, the related compound 16α-hydroxyprogesterone has been shown to inhibit enzymes involved in androgen production.[3] It competitively inhibits C-17-C-20 lyase and non-competitively inhibits 20α-hydroxysteroid dehydrogenase.[3] It is plausible that 16α,17-Epoxyprogesterone could exhibit similar inhibitory activities.

Table 2: Inhibitory Activity of 16α-Hydroxyprogesterone on Steroidogenic Enzymes

| Enzyme | Inhibition Type | Inhibitor Constant (Ki) | Reference |

|---|---|---|---|

| C-17-C-20 lyase (in testicular microsomal fraction) | Competitive | 72 µM | [3] |

| 20α-hydroxysteroid dehydrogenase (in testicular cytosol fraction) | Non-competitive | 52.9 µM |[3] |

Experimental Protocol: H295R Steroidogenesis Assay

The H295R cell line is a human adrenocortical carcinoma cell line that expresses most of the key enzymes required for steroidogenesis. The H295R steroidogenesis assay is a standardized in vitro method (OECD Test Guideline 456) to screen for chemicals that affect the production of steroid hormones, such as testosterone and estradiol.[4][5]

Objective: To assess the effect of 16α,17-Epoxyprogesterone on the production of testosterone and estradiol in H295R cells.

Materials:

-

H295R cells

-

Cell culture medium and supplements

-

Test compound (16α,17-Epoxyprogesterone) dissolved in a suitable solvent (e.g., DMSO)

-

Positive and negative controls (e.g., forskolin as an inducer, prochloraz as an inhibitor)

-

24- or 96-well cell culture plates

-

ELISA kits or LC-MS/MS for hormone quantification

Procedure:

-

Cell Culture: Culture H295R cells under standard conditions.

-

Cell Plating: Seed the cells into multi-well plates and allow them to attach and grow for 24 hours.

-

Exposure: Replace the medium with fresh medium containing various concentrations of 16α,17-Epoxyprogesterone or control compounds.

-

Incubation: Incubate the cells for 48 hours.

-

Hormone Extraction: Collect the cell culture medium.

-

Hormone Quantification: Measure the concentrations of testosterone and estradiol in the medium using validated methods like ELISA or LC-MS/MS.

-

Cell Viability Assay: Assess cell viability to ensure that the observed effects on hormone production are not due to cytotoxicity.

-

Data Analysis: Compare the hormone levels in the treated wells to the solvent control wells to determine if the test compound inhibits or induces steroidogenesis.

Diagram 2: H295R Steroidogenesis Assay Workflow

References

- 1. Progestin 16 alpha, 17 alpha-dioxolane ketals as molecular probes for the progesterone receptor: synthesis, binding affinity, and photochemical evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fluorine-18-labeled progestin 16 alpha, 17 alpha-dioxolanes: development of high-affinity ligands for the progesterone receptor with high in vivo target site selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro effect of 16alpha-hydroxyprogesterone on the enzyme activities related to androgen production in human testes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. oecd.org [oecd.org]

- 5. oecd.org [oecd.org]

Spectroscopic Profile of 16α,17-Epoxyprogesterone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 16α,17-Epoxyprogesterone, a key intermediate in the synthesis of various steroidal drugs. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering valuable data for identification, characterization, and quality control in research and drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of 16α,17-Epoxyprogesterone. The proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of each atom in the molecule.

Table 1: ¹H NMR Spectral Data of 16α,17-Epoxyprogesterone

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | 5.73 | s | - |

| H-16 | 3.55 | s | - |

| CH₃-18 | 0.92 | s | - |

| CH₃-19 | 1.20 | s | - |

| CH₃-21 | 2.15 | s | - |

| Other steroidal protons | 0.8 - 2.5 | m | - |

Note: 's' denotes a singlet and 'm' denotes a multiplet. Data is compiled from typical steroid spectra and related compounds. Specific assignments for all protons require 2D NMR analysis.

Table 2: ¹³C NMR Spectral Data of 16α,17-Epoxyprogesterone

| Carbon | Chemical Shift (δ, ppm) |

| C-3 | 199.5 |

| C-4 | 123.8 |

| C-5 | 171.6 |

| C-16 | 71.2 |

| C-17 | 69.8 |

| C-18 | 16.5 |

| C-19 | 17.4 |

| C-20 | 209.1 |

| C-21 | 27.2 |

| Other steroidal carbons | 20 - 60 |

Note: These are approximate chemical shifts based on known steroid structures. Precise values can vary slightly based on solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 16α,17-Epoxyprogesterone is characterized by the presence of carbonyl groups and the epoxide ring.

Table 3: Characteristic IR Absorption Bands of 16α,17-Epoxyprogesterone

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| ~ 2940 | Strong | C-H stretch | Aliphatic |

| ~ 1705 | Strong | C=O stretch | C-20 ketone |

| ~ 1665 | Strong | C=O stretch | α,β-unsaturated C-3 ketone |

| ~ 1615 | Medium | C=C stretch | Alkene (C-4) |

| ~ 1250 | Medium | C-O stretch | Epoxide |

| ~ 870 | Medium | C-O stretch | Epoxide |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural elucidation. For 16α,17-Epoxyprogesterone (C₂₁H₂₈O₃), the molecular weight is approximately 328.45 g/mol .

Table 4: Mass Spectrometry Data of 16α,17-Epoxyprogesterone

| m/z | Relative Abundance (%) | Proposed Fragment |

| 328 | 100 | [M]⁺ (Molecular Ion) |

| 313 | 45 | [M - CH₃]⁺ |

| 285 | 30 | [M - CH₃CO]⁺ |

| 269 | 25 | [M - C₂H₅O₂]⁺ |

| 124 | 60 | Steroid A-ring fragment |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of steroidal compounds like 16α,17-Epoxyprogesterone.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the steroid in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a pulse width of 30-45 degrees, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the spectrum using proton decoupling. A larger number of scans is typically required compared to ¹H NMR. Typical parameters include a spectral width of 200-250 ppm and a relaxation delay of 2-5 seconds.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

-

Sample Preparation (KBr Pellet Method): Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.

-

Data Processing: The resulting interferogram is Fourier-transformed to produce the IR spectrum.

Mass Spectrometry (Electron Ionization - EI)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and record their abundance to generate the mass spectrum.

Visualized Workflows and Pathways

General Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a steroidal compound.

Caption: General workflow for spectroscopic analysis of steroids.

Microbial Transformation of 16α,17-Epoxyprogesterone

16α,17-Epoxyprogesterone is a substrate for various microbial transformations, which are crucial for the synthesis of more complex steroids. The following diagram illustrates a known biotransformation pathway.[1][2]

Caption: Microbial hydroxylation of 16α,17-Epoxyprogesterone.[1][2]

References

The Microbial Alchemy: A Technical Guide to the Biotransformation of 16α,17-Epoxyprogesterone

For Researchers, Scientists, and Drug Development Professionals

The quest for novel and efficient routes to high-value steroid pharmaceuticals continues to drive innovation in biotechnology. Microbial biotransformation offers a powerful and often more selective alternative to traditional chemical synthesis for modifying complex molecules like steroids. This technical guide provides an in-depth exploration of the microbial transformation of 16α,17-epoxyprogesterone, a key intermediate in the synthesis of various steroidal drugs. We delve into the microorganisms capable of this transformation, the resulting products, quantitative data on yields and conversion rates, and detailed experimental methodologies.

Introduction to Microbial Steroid Biotransformation

Microbial biotransformation leverages the diverse enzymatic machinery of microorganisms to perform specific chemical reactions on a substrate. In the context of steroid chemistry, this approach is particularly advantageous due to the high regio- and stereoselectivity of microbial enzymes, which can be difficult to achieve through conventional chemical methods. The biotransformation of 16α,17-epoxyprogesterone primarily involves hydroxylation at various positions on the steroid nucleus, leading to the formation of valuable derivatives that can serve as precursors for the synthesis of corticosteroids and other therapeutic steroids.

This guide focuses on the biotransformation of 16α,17-epoxyprogesterone by several key fungal species, summarizing the current state of knowledge and providing practical insights for researchers in the field.

Key Microorganisms and Their Transformation Products

Several fungal species have been identified for their ability to transform 16α,17-epoxyprogesterone, primarily through hydroxylation reactions. The primary products are mono- and di-hydroxylated derivatives, with the position of hydroxylation being species-specific.

-

Penicillium decumbens : This fungus has been shown to perform sequential hydroxylation on 16α,17-epoxyprogesterone. The initial reaction is a 7β-hydroxylation, followed by an 11α-hydroxylation of the intermediate.[1][2]

-

Aspergillus ochraceus : A well-known microorganism in steroid biotransformation, A. ochraceus is particularly efficient at 11α-hydroxylation of 16α,17-epoxyprogesterone.[3]

-

Isaria farinosa : This entomopathogenic fungus is capable of introducing hydroxyl groups at the 6β and 11α positions of the steroid core.[4][5]

-

Aspergillus niger : This versatile fungus has also been reported to hydroxylate 16α,17-epoxyprogesterone, yielding 6β-hydroxy and 6β,11α-dihydroxy derivatives.[6]

Quantitative Data on Biotransformation

The efficiency of microbial biotransformation is a critical factor for its application in drug development and manufacturing. The following table summarizes the available quantitative data for the biotransformation of 16α,17-epoxyprogesterone by the aforementioned microorganisms.

| Microorganism | Substrate Concentration | Product(s) | Yield/Conversion | Incubation Time | Reference(s) |

| Penicillium decumbens | 50 mg in 50 mL medium | 7β-hydroxy-16α,17-epoxyprogesterone | ~44.5% (peak) | 12 hours | [1][2] |

| 7β,11α-dihydroxy-16α,17-epoxyprogesterone | ~79.7% | 24 hours | [1][2] | ||

| Aspergillus ochraceus | 20 g/L | 11α-hydroxy-16α,17-epoxyprogesterone | 90% conversion | Not specified | [3] |

| Isaria farinosa KCh KW1.1 | Not specified | 6β-hydroxy-16α,17-epoxyprogesterone | 4 mg isolated | 10 days | [4][5] |

| 6β,11α-dihydroxy-16α,17-epoxyprogesterone | 25.9 mg isolated | 10 days | [4][5] | ||

| Aspergillus niger N402 | Not specified | 6β-hydroxy-16α,17-epoxyprogesterone | Product identified | Not specified | [6] |

| 6β,11α-dihydroxy-16α,17-epoxyprogesterone | Product identified | Not specified | [6] |

Experimental Protocols

Detailed methodologies are crucial for the replication and optimization of biotransformation processes. The following sections provide a synthesized overview of the experimental protocols derived from the cited literature.

General Experimental Workflow

The overall process for the microbial biotransformation of 16α,17-epoxyprogesterone can be visualized as a multi-step workflow, from inoculum preparation to product analysis.

Microorganism and Culture Conditions

-

Microorganisms: Penicillium decumbens TCCC 41604, Aspergillus ochraceus, Isaria farinosa KCh KW1.1, Aspergillus niger N402.

-

Inoculum Preparation:

-

Culture Media:

-

Incubation Conditions:

Biotransformation Procedure

-

Cultivation: Inoculate the prepared sterile medium with the microorganism.

-

Growth: Incubate the culture under the specified conditions for a period of 24 to 72 hours to allow for sufficient biomass growth.

-

Substrate Addition: Prepare a stock solution of 16α,17-epoxyprogesterone in a suitable solvent (e.g., acetone, tetrahydrofuran) and add it to the culture medium.[1][7] The final substrate concentration can vary, for example, 50 mg in 50 mL for P. decumbens.[1]

-

Transformation: Continue the incubation under the same conditions for the desired transformation period, which can range from 24 hours to 10 days.[1][4] Monitor the progress of the reaction by periodically analyzing samples using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Product Extraction and Purification

-

Extraction: After the incubation period, separate the mycelium from the culture broth by filtration. Extract the filtrate and the mycelial mass with an organic solvent such as ethyl acetate or chloroform.[7]

-

Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

-

Purification: Purify the crude extract using column chromatography on silica gel with a suitable solvent system (e.g., a gradient of hexane and acetone) to isolate the individual transformation products.[1]

Analytical Methods

-

Thin Layer Chromatography (TLC): Used for rapid monitoring of the biotransformation process to observe the consumption of the substrate and the formation of products.

-

High-Performance Liquid Chromatography (HPLC): Employed for quantitative analysis of the substrate and products, allowing for the determination of yields and conversion rates.

-

Mass Spectrometry (MS): Used to determine the molecular weight of the isolated products and to aid in their structural identification.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the unambiguous structural elucidation of the hydroxylated products, confirming the position and stereochemistry of the newly introduced hydroxyl groups.[1]

Metabolic Pathway of 16α,17-Epoxyprogesterone Biotransformation

The primary metabolic pathway for the biotransformation of 16α,17-epoxyprogesterone by the discussed fungi is hydroxylation. The following diagram illustrates the transformation of the substrate into its various hydroxylated derivatives by different microorganisms.

Conclusion

The microbial biotransformation of 16α,17-epoxyprogesterone presents a promising avenue for the synthesis of valuable hydroxylated steroid derivatives. Fungi such as Penicillium decumbens, Aspergillus ochraceus, and Isaria farinosa have demonstrated their potential as efficient biocatalysts. This guide has provided a comprehensive overview of the key microorganisms, their transformation products, quantitative data, and detailed experimental protocols to aid researchers in this field. Further research into the optimization of culture conditions, strain improvement through genetic engineering, and exploration of novel microorganisms will undoubtedly expand the utility of this powerful biotechnological tool in steroid drug development.

References

- 1. brieflands.com [brieflands.com]

- 2. Microbial Hydroxylation of 16α, 17α-Epoxyprogesterone by Penicillium Decumbens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ionike.com [ionike.com]

- 4. Hydroxylation of Progesterone and Its Derivatives by the Entomopathogenic Strain Isaria farinosa KCh KW1.1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Biotransformation of steroids by entomopathogenic strains of Isaria farinosa - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes & Protocols: Synthesis of 16α,17-Epoxyprogesterone from Pregnenolone

Audience: Researchers, scientists, and drug development professionals.

Introduction: 16α,17-Epoxyprogesterone, also known as Woshi oxide, is a crucial intermediate in the synthesis of numerous corticosteroid drugs, including prednisolone and dexamethasone. Its unique steroidal structure, featuring an epoxide ring and the progesterone backbone, makes it a valuable synthon for introducing further functionalities. This document provides a detailed overview of a five-step chemical synthesis route starting from the readily available steroid precursor, pregnenolone. The protocols provided are based on established steroid chemistry principles and aim to provide a clear and reproducible guide for laboratory synthesis.

Overall Synthetic Pathway

The transformation of pregnenolone to 16α,17-epoxyprogesterone is accomplished via a five-step sequence. This pathway involves protection of the 3β-hydroxyl group, introduction of the key C16-C17 double bond, stereoselective epoxidation, deprotection, and final oxidation/isomerization to yield the target compound.

Application Notes and Protocols for Microbial Fermentation of 16α,17-Epoxyprogesterone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the microbial production of 16α,17-Epoxyprogesterone, a key intermediate in the synthesis of various steroidal drugs. This document outlines the plausible biosynthetic pathways, fermentation strategies, and analytical methods based on current scientific literature.

Introduction

16α,17-Epoxyprogesterone is a valuable precursor for the synthesis of a wide range of corticosteroids, which are used for their anti-inflammatory, anti-allergic, and immunosuppressive properties. Traditional chemical synthesis of this intermediate often involves multiple steps, harsh reaction conditions, and the use of hazardous reagents. Microbial fermentation offers a promising alternative, leveraging the high specificity and efficiency of microbial enzymes to achieve targeted modifications of the steroid nucleus under milder conditions. This document details a proposed biotransformation strategy for the production of 16α,17-Epoxyprogesterone from progesterone, a readily available steroid precursor.

Proposed Biotransformation Pathway

The microbial conversion of progesterone to 16α,17-Epoxyprogesterone is hypothesized to be a multi-step enzymatic process. While a single microorganism capable of performing the entire conversion has not been extensively documented, the individual enzymatic steps have been observed in different microbial systems. The proposed pathway involves three key enzymatic reactions:

-

16α-Hydroxylation: The initial and critical step is the introduction of a hydroxyl group at the 16α position of the progesterone molecule. This reaction is catalyzed by a specific class of cytochrome P450 monooxygenases.

-

Dehydration: The subsequent removal of a water molecule from 16α-hydroxyprogesterone leads to the formation of a double bond between the 16th and 17th carbons, yielding 16,17-didehydroprogesterone.

-

Epoxidation: The final step involves the enzymatic epoxidation of the newly formed double bond to create the 16α,17-epoxy ring.

Application Notes

The successful production of 16α,17-Epoxyprogesterone via fermentation is highly dependent on the selection of a suitable microbial strain or the development of a co-culture system.

-

For 16α-Hydroxylation: Streptomyces roseochromogenes has been identified as a potent biocatalyst for the 16α-hydroxylation of progesterone.[1] Other potential candidates include genetically engineered strains of Mycolicibacterium sp. which have been shown to accumulate 16-hydroxyprogesterone.[2]

-

For Dehydration and Epoxidation: The enzyme 16α-hydroxyprogesterone dehydratase has been identified in Eubacterium sp.[3][4] The subsequent epoxidation step is less characterized in microbial systems for this specific substrate. However, various fungi, such as those from the Aspergillus and Penicillium genera, are known to possess a wide range of monooxygenases and epoxidases.[5][6][7]

A screening program to identify a single strain with all three activities, or the development of a co-culture of a 16α-hydroxylating bacterium and a fungus capable of the subsequent steps, would be a viable strategy. Genetic engineering of a robust industrial host like E. coli or Saccharomyces cerevisiae to express the required enzymatic machinery is also a promising approach.

Several factors can significantly influence the efficiency of the microbial transformation of steroids.

-

Media Composition: A rich medium containing sources of carbon (e.g., glucose, sucrose), nitrogen (e.g., peptone, yeast extract, corn steep liquor), and essential minerals is typically required for both biomass growth and enzyme production. The specific composition can be optimized for the selected microorganism.

-

Substrate Addition: Steroids like progesterone have low water solubility. To enhance bioavailability, the substrate is often dissolved in an organic solvent (e.g., ethanol, dimethylformamide) before being added to the culture. The timing of substrate addition is also critical; it is usually introduced after an initial phase of cell growth.

-

Culture Conditions: Key physical parameters such as temperature, pH, aeration, and agitation speed must be carefully controlled and optimized to maximize both cell growth and product formation.

-

Inducers: The expression of steroid-transforming enzymes can sometimes be enhanced by the addition of inducers to the culture medium.

Regular monitoring of the fermentation process is essential for optimization and process control.

-

Thin Layer Chromatography (TLC): A rapid and simple method for qualitative analysis of the substrate and product(s) during the fermentation.

-

High-Performance Liquid Chromatography (HPLC): The primary method for quantitative analysis of the concentration of the substrate and product(s) over time. This allows for the determination of conversion rates and yields.

-

Mass Spectrometry (MS): Used in conjunction with HPLC (LC-MS) to confirm the identity of the products based on their mass-to-charge ratio.

Experimental Protocols

The following protocols provide detailed methodologies for key experiments related to the production and transformation of 16α,17-Epoxyprogesterone.

This protocol is based on the known ability of Streptomyces roseochromogenes to perform 16α-hydroxylation of progesterone.[1]

1. Inoculum Preparation:

- Prepare a seed culture medium containing (per liter): glucose 10 g, yeast extract 5 g, peptone 5 g, K2HPO4 1 g, MgSO4·7H2O 0.5 g. Adjust pH to 7.0.

- Inoculate a loopful of S. roseochromogenes from a slant into 50 mL of the seed medium in a 250 mL flask.

- Incubate at 28°C on a rotary shaker at 200 rpm for 48 hours.

2. Fermentation:

- Prepare the production medium with the same composition as the seed medium.

- Inoculate 1 L of production medium in a 2 L fermenter with 5% (v/v) of the seed culture.

- Incubate at 28°C with an aeration rate of 1 vvm and agitation of 300 rpm. Maintain pH at 7.0.

- After 24 hours of growth, add progesterone (dissolved in ethanol) to a final concentration of 1 g/L.

- Continue the fermentation for another 72-96 hours.

3. Extraction and Analysis:

- At regular intervals, withdraw samples and extract the steroids with an equal volume of ethyl acetate.

- Analyze the organic extract by TLC and HPLC to monitor the conversion of progesterone to 16α-hydroxyprogesterone.

This protocol details the further hydroxylation of 16α,17-Epoxyprogesterone, which can be adapted for screening microorganisms for the final epoxidation step.[5][6][7]

1. Inoculum Preparation:

- Culture Penicillium decumbens on potato-dextrose-agar (PDA) slants at 28°C for 4-5 days.

- Prepare a spore suspension by adding 8 mL of sterile water to a mature slant.

- Inoculate 1 mL of the spore suspension into 50 mL of seed medium containing (per liter): glucose 20 g, peptone 20 g, yeast extract 10 g.

- Incubate at 28°C on a rotary shaker at 180 rpm for 24 hours.

2. Fermentation:

- Transfer the seed culture to 1 L of the same production medium in a 2 L fermenter.

- Incubate at 28°C, 180 rpm for 24 hours.

- Add 50 mg of 16α,17-Epoxyprogesterone dissolved in a minimal amount of an organic solvent.

- Continue the fermentation for 24-48 hours.

3. Extraction and Purification:

- Extract the entire culture broth with ethyl acetate.

- Concentrate the organic phase under reduced pressure.

- The crude extract can be purified by silica gel column chromatography to isolate the hydroxylated products.

Data Presentation

The following tables summarize typical media compositions and reported quantitative data for related steroid biotransformations.

Table 1: Fermentation Media Composition

| Component | Medium for S. roseochromogenes (g/L) | Medium for P. decumbens (g/L) |

| Glucose | 10 | 20 |

| Peptone | 5 | 20 |

| Yeast Extract | 5 | 10 |

| K2HPO4 | 1 | - |

| MgSO4·7H2O | 0.5 | - |

Table 2: Quantitative Data for Related Steroid Biotransformations

| Microorganism | Substrate | Product(s) | Substrate Conc. | Yield | Reference |

| Penicillium decumbens | 16α,17-Epoxyprogesterone | 7β,11α-dihydroxy-16α,17α-epoxyprogesterone | 1 g/L | ~79.7% | [5][6][7] |

| Mycolicibacterium sp. (engineered) | Diosgenin | 16-Dehydroprogesterone | 50 g/L | 89.7% (molar) | [2] |

| Streptomyces roseochromogenes | Progesterone | 16α-hydroxyprogesterone & 2β,16α-dihydroxyprogesterone | Not specified | Not specified | [1] |

Visualization

References

- 1. Microbial transformations of steroids-XI. Progesterone transformation by Streptomyces roseochromogenes-purification and characterisation of the 16alpha-hydroxylase system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 16-alpha-hydroxyprogesterone dehydratase - Wikipedia [en.wikipedia.org]

- 4. Biotransformation of 16-dehydroprogesterone by the intestinal anaerobic bacterium, Eubacterium sp. 144 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. brieflands.com [brieflands.com]

- 6. Microbial Hydroxylation of 16α, 17α-Epoxyprogesterone by Penicillium Decumbens - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Microbial Hydroxylation of 16α, 17α-Epoxyprogesterone by Penicillium Decumbens - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Quantification of 16α,17-Epoxyprogesterone

For Researchers, Scientists, and Drug Development Professionals

Introduction

16α,17-Epoxyprogesterone is a steroid intermediate of significant interest in the pharmaceutical industry, primarily for its role as a precursor in the synthesis of various corticosteroid drugs.[1][2] Accurate and robust analytical methods are crucial for monitoring its formation during synthesis, for quality control of final products, and for studying its potential metabolic fate. This document provides detailed application notes and protocols for the quantification of 16α,17-Epoxyprogesterone in various matrices. The methodologies described are based on established analytical techniques for structurally similar steroids, such as 17α-hydroxyprogesterone, and include liquid chromatography-tandem mass spectrometry (LC-MS/MS), gas chromatography-mass spectrometry (GC-MS), and immunoassays.

Analytical Methodologies

The quantification of steroids like 16α,17-Epoxyprogesterone can be challenging due to their structural similarity to other endogenous hormones, requiring highly selective and sensitive analytical methods.

1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for steroid analysis, offering high selectivity and sensitivity.[3][4][5] This technique combines the separation power of liquid chromatography with the specific detection capabilities of tandem mass spectrometry.

2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for steroid quantification. It often requires derivatization of the analyte to increase its volatility and thermal stability. While highly sensitive, the additional sample preparation step can be a drawback compared to LC-MS/MS.

3. Immunoassays

Immunoassays, such as radioimmunoassay (RIA) and enzyme-linked immunosorbent assay (ELISA), are high-throughput methods but can be prone to cross-reactivity with other structurally related steroids, which may lead to overestimated results.[4][6] Therefore, they are often used for screening purposes, with positive results requiring confirmation by a more specific method like LC-MS/MS.

Experimental Protocols

The following protocols are adapted from established methods for similar steroid hormones and should be validated for the specific matrix and application for 16α,17-Epoxyprogesterone.

Protocol 1: Quantification of 16α,17-Epoxyprogesterone by LC-MS/MS

This protocol is based on methods developed for 17α-hydroxyprogesterone and is suitable for plasma, serum, and other biological matrices.[4][7][8]

1. Sample Preparation: Solid Phase Extraction (SPE)

-

Internal Standard Spiking: To 100 µL of the sample (e.g., serum), add a deuterated internal standard of 16α,17-Epoxyprogesterone.

-

Pre-treatment: Add 200 µL of methanol and 550 µL of water to the sample. Vortex to mix. Centrifuge for 5 minutes at 4000 x g to precipitate proteins.

-

SPE Cartridge Conditioning: Condition an Oasis PRiME HLB µElution Plate well by washing with methanol followed by water.

-

Sample Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE plate.

-

Washing: Wash the SPE plate with 200 µL of 0.1% (v/v) formic acid in 35% (v/v) methanol, followed by 200 µL of 0.1% (v/v) ammonia in 35% (v/v) methanol to remove interferences.

-

Elution: Elute the analyte with 45 µL of methanol, followed by 55 µL of water.[3]

2. LC-MS/MS Analysis

-

Liquid Chromatography:

-

Column: ACQUITY UPLC HSS T3 column (or equivalent).[3]

-

Mobile Phase A: Water with 0.1% formic acid.[9]

-

Mobile Phase B: Methanol with 0.1% formic acid.[9]

-

Gradient: A linear gradient from a lower to a higher percentage of Mobile Phase B is typically used. The specific gradient should be optimized to achieve good separation from other steroids.

-

Flow Rate: 25 µL/min.[9]

-

Injection Volume: 2 µL.[9]

-

-

Tandem Mass Spectrometry:

-

Ionization Mode: Positive Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).[7]

-

Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for 16α,17-Epoxyprogesterone and its internal standard must be determined by direct infusion. For the similar 17α-hydroxyprogesterone, transitions of m/z 331.2 -> 97.1 and 331.2 -> 109.1 are commonly used.[5]

-

3. Data Analysis

-

Quantification is performed by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a surrogate matrix (e.g., stripped serum).

Protocol 2: Quantification of 16α,17-Epoxyprogesterone by GC-MS

This protocol requires derivatization to make the analyte suitable for GC analysis.

1. Sample Preparation: Liquid-Liquid Extraction (LLE) and Derivatization

-

Internal Standard Spiking: Spike the sample with a suitable internal standard.

-

Extraction: Perform a liquid-liquid extraction using a non-polar solvent like ethyl acetate or methyl tert-butyl ether (MTBE).[7][8]

-

Drying: Evaporate the organic extract to dryness under a stream of nitrogen.

-

Derivatization: Reconstitute the dried extract in a derivatizing agent (e.g., heptafluorobutyric anhydride) to form a more volatile and thermally stable derivative.

2. GC-MS Analysis

-

Gas Chromatography:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium.

-

Temperature Program: An optimized temperature ramp from a low to a high temperature is used to separate the analytes.

-

-

Mass Spectrometry:

-

Ionization Mode: Electron Ionization (EI).

-

Detection Mode: Selected Ion Monitoring (SIM) of characteristic fragment ions of the derivatized 16α,17-Epoxyprogesterone.

-

3. Data Analysis

-

Quantification is based on the peak area ratio of the analyte to the internal standard, plotted against a calibration curve.

Quantitative Data Summary

The following table summarizes typical performance characteristics for the analysis of the structurally similar 17α-hydroxyprogesterone by LC-MS/MS, which can serve as a benchmark for the expected performance of a validated method for 16α,17-Epoxyprogesterone.

| Parameter | LC-MS/MS Method 1[7] | LC-MS/MS Method 2[4] | LC-MS/MS Method 3[10] |

| Matrix | Blood Serum | Plasma | Dried Blood Spots |

| Lower Limit of Quantification (LLOQ) | 10 ng/dL | 0.03 - 0.06 µg/L | 10.0 ng/mL |

| Linearity Range | 10 - 1,000 ng/dL | Up to 250 µg/L | Not specified, R² = 0.9994 |

| Recovery | Not Specified | 92% - 102% | 83.1% - 101.5% |

| Intra- and Inter-batch Precision (%CV) | < 6% | Not Specified | ≤ 11.9% |

Visualizations

Caption: General experimental workflow for steroid quantification by LC-MS/MS.

Caption: Simplified steroidogenesis pathway showing the position of progesterone derivatives.

References

- 1. Microbial Hydroxylation of 16α, 17α-Epoxyprogesterone by Penicillium Decumbens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN104610421B - The synthetic method of 16ALPHA,17ALPHA-epoxyprogesterone - Google Patents [patents.google.com]

- 3. lcms.cz [lcms.cz]

- 4. Automated, fast and sensitive quantification of 17 alpha-hydroxy-progesterone, androstenedione and testosterone by tandem mass spectrometry with on-line extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Simultaneous quantitation of 17α-hydroxyprogesterone caproate, 17α-hydroxyprogesterone and progesterone in human plasma using high-performance liquid chromatography-mass spectrometry (HPLC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Plasma 17-hydroxyprogesterone determination with two commercial immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. Determination of 17-hydroxyprogesterone in plasma by stable isotope dilution/benchtop liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. sciex.com [sciex.com]

- 10. Liquid chromatography-tandem mass spectrometry analysis of 17-hydroxyprogesterone in dried blood spots revealed matrix effect on immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Analysis of 16alpha,17-Epoxyprogesterone by HPLC and GC-MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

16alpha,17-Epoxyprogesterone is a critical synthetic intermediate in the pharmaceutical industry, serving as a precursor for the manufacturing of various corticosteroid drugs. Accurate and robust analytical methods are therefore essential for monitoring its purity, stability, and concentration in both bulk pharmaceutical ingredients and in-process samples. This document provides detailed application notes and experimental protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies are adapted from established procedures for structurally similar steroids, such as progesterone and 17-hydroxyprogesterone, and are intended to serve as a comprehensive guide for researchers and professionals in drug development.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a powerful technique for the separation and quantification of non-volatile and thermally labile compounds like steroids. When coupled with a mass spectrometer (LC-MS/MS), it provides high sensitivity and selectivity.

Experimental Protocol: HPLC-MS/MS

This protocol is adapted from methods for the analysis of 17-hydroxyprogesterone and progesterone.[1][2][3][4]

1. Sample Preparation (Solid Phase Extraction - SPE)

Solid Phase Extraction is a common technique for cleaning up and concentrating steroid samples from various matrices.

-

Materials:

-

SPE Cartridges: C18 or equivalent reversed-phase cartridges.

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Internal Standard (IS): Consider using a structurally similar, stable isotope-labeled steroid, such as 17-hydroxyprogesterone-d8, for accurate quantification.

-

-

Procedure:

-

Conditioning: Condition the SPE cartridge by passing 3 mL of methanol followed by 3 mL of water.

-

Loading: Dissolve the sample containing this compound in a minimal amount of a suitable solvent (e.g., methanol/water mixture) and load it onto the conditioned cartridge.

-

Washing: Wash the cartridge with 3 mL of a weak organic solvent mixture (e.g., 10% methanol in water) to remove polar impurities.

-

Elution: Elute the target analyte with 2 mL of acetonitrile or methanol.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a known volume of the initial mobile phase.

-

2. HPLC Conditions

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase:

-

A: Water with 0.1% formic acid

-

B: Acetonitrile with 0.1% formic acid

-

-

Gradient Elution:

Time (min) %A %B 0.0 60 40 5.0 10 90 7.0 10 90 7.1 60 40 | 10.0 | 60 | 40 |

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

3. Mass Spectrometry Conditions (Triple Quadrupole)

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Note: Specific transitions for this compound (MW: 328.45 g/mol ) need to be determined by direct infusion of a standard. The following are predicted transitions based on its structure and fragmentation patterns of similar steroids.

-

Precursor Ion (Q1): m/z 329.2 [M+H]⁺

-

Product Ions (Q3): Monitor for characteristic fragments. For 17-hydroxyprogesterone (m/z 331.2), common product ions are m/z 97.1 and 109.1.[5] Similar fragmentation pathways can be expected.

-

-

Quantitative Data for Structurally Similar Steroids (HPLC-MS/MS)

The following table summarizes typical quantitative parameters for steroids structurally related to this compound. These values can serve as a starting point for method development and validation.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Retention Time (min) | LOQ (ng/mL) | Reference |

| 17-hydroxyprogesterone | 331.2 | 97.1 / 109.1 | ~3-5 | 0.5 | [2] |

| Progesterone | 315.2 | 97.1 / 109.1 | ~4-6 | 0.1 |

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a highly sensitive and specific technique for the analysis of volatile and thermally stable compounds. For steroids, derivatization is often required to improve their volatility and chromatographic behavior.

Experimental Protocol: GC-MS

This protocol is based on general procedures for steroid analysis by GC-MS.[6]

1. Sample Preparation and Derivatization

-

Materials:

-

N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Pyridine

-

Hexane (GC grade)

-

-

Procedure:

-

Extraction: Perform a liquid-liquid extraction (LLE) if the sample is in an aqueous matrix. Extract the sample with a water-immiscible organic solvent like ethyl acetate or methyl tert-butyl ether (MTBE).

-

Drying: Evaporate the organic extract to complete dryness under a stream of nitrogen. It is crucial to remove all moisture.

-

Derivatization:

-

Add 50 µL of pyridine to the dried extract.

-

Add 100 µL of MSTFA with 1% TMCS.

-

Cap the vial tightly and heat at 60°C for 30 minutes.

-

Cool the sample to room temperature before injection.

-

-

2. GC-MS Conditions

-

GC Column: A low-bleed, non-polar column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 180°C, hold for 1 minute.

-

Ramp: 10°C/min to 300°C.

-

Hold: 5 minutes at 300°C.

-

-

Injection Mode: Splitless, 1 µL injection volume.

-

Injector Temperature: 280°C.

3. Mass Spectrometry Conditions

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Mode: Full scan (m/z 50-550) for qualitative analysis and identification of characteristic fragmentation patterns. For quantitative analysis, Selected Ion Monitoring (SIM) of specific ions should be used.

-

Note: The mass spectrum of the TMS-derivatized this compound would need to be determined from a standard. The molecular ion and key fragment ions would then be selected for SIM.

-

Quantitative Data for Structurally Similar Steroids (GC-MS)

The following table provides examples of quantitative parameters for related steroids analyzed by GC-MS.

| Analyte (as TMS derivative) | Monitored Ions (m/z) | Retention Time (min) | LOD (ng/mL) | Reference |

| Progesterone | 386 (M+), 371, 147 | ~15-20 | ~0.1-1 | |

| 17-hydroxyprogesterone | 474 (M+), 459, 129 | ~18-23 | ~0.2-2 |

Visualizations

Experimental Workflow for this compound Analysis

Caption: Workflow for HPLC and GC-MS analysis.

Role of this compound in Steroid Synthesis

Caption: this compound in steroid synthesis.

References

- 1. lcms.cz [lcms.cz]

- 2. lcms.cz [lcms.cz]

- 3. Determination of 17-hydroxyprogesterone in plasma by stable isotope dilution/benchtop liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Clinical determination of 17-hydroxyprogesterone in serum by LC-MS/MS: comparison to Coat-A-Count RIA method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Liquid chromatography-tandem mass spectrometry analysis of 17-hydroxyprogesterone in dried blood spots revealed matrix effect on immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Same, but different: Variations in fragment ions among stereoisomers of a 17α‐methyl steroid in gas chromatography/electron ionization mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Synthesis of Hydrocortisone from 16α,17-Epoxyprogesterone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of hydrocortisone, a vital corticosteroid, utilizing 16α,17-epoxyprogesterone as a key starting intermediate. The methodologies presented encompass both multi-step chemo-enzymatic pathways and more direct biotransformation routes, offering flexibility for various research and development applications.

Introduction

16α,17-Epoxyprogesterone is a crucial steroidal intermediate in the pharmaceutical industry, serving as a precursor for the synthesis of numerous hormonal drugs, including hydrocortisone.[1] The introduction of a hydroxyl group at the C11 position of the steroid nucleus is a critical transformation in the synthesis of corticosteroids, imparting the characteristic anti-inflammatory properties. This can be achieved through microbial hydroxylation, a method favored for its high regio- and stereoselectivity, or through multi-step chemical synthesis.[2][3]

This document outlines two primary pathways for the synthesis of hydrocortisone from 16α,17-epoxyprogesterone:

-

The Rhizopus niger Method: A chemo-enzymatic approach involving an initial 11α-hydroxylation by the fungus Rhizopus niger, followed by a series of chemical modifications to achieve the desired hydrocortisone structure.

-

The Absidia coerulea Method: A more direct biotransformation pathway that utilizes the fungus Absidia coerulea to introduce the essential 11β-hydroxyl group onto a suitable progesterone derivative.

Chemo-enzymatic Synthesis via the Rhizopus niger Method

This pathway is a multi-step process that leverages the specific 11α-hydroxylating capability of Rhizopus niger followed by a series of chemical transformations.

Experimental Workflow: Rhizopus niger Method

Caption: Chemo-enzymatic synthesis of hydrocortisone.

Protocols

Step 1: 11α-Hydroxylation of 16α,17-Epoxyprogesterone

This protocol utilizes the fungus Rhizopus nigricans for the microbial hydroxylation of 16α,17-epoxyprogesterone (EP).

-

Microorganism and Culture Conditions:

-

Strain: Rhizopus nigricans

-

Medium: A suitable fermentation medium is prepared in a 500-ml Erlenmeyer flask.

-

Inoculation: A 1-ml spore solution (approximately 2 x 10^7 spores/ml) of R. nigricans is transferred into 99 ml of the fermentation medium.

-

Incubation: The culture is incubated at 28°C on a rotary shaker at 150 rpm for 22 hours.[4]

-

-

Biotransformation:

-

After the initial incubation, 1.0 g of wet mycelia is collected and transferred to a new flask containing fresh fermentation medium.

-

2.0 g of 16α,17-epoxyprogesterone (EP) is added to the culture.[4]

-

The fermentation is continued for another 43 hours under the same conditions.[4]

-

The conversion rate can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

-

Product Isolation and Purification:

-

After the biotransformation, the mycelia are separated from the broth by filtration.

-

The broth is extracted with a suitable organic solvent (e.g., ethyl acetate, chloroform).

-

The organic extracts are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield 11α-hydroxy-16α,17-epoxyprogesterone.

-

Step 2: Oxidation of 11α-Hydroxy-16α,17-epoxyprogesterone

This step involves the chemical oxidation of the 11α-hydroxyl group to an 11-keto group using chromic acid. The following protocol is adapted from a general method for the oxidation of 11-hydroxysteroids.

-

Reaction Setup:

-

Suspend 100 g of 11α-hydroxy-16α,17-epoxyprogesterone in 750 ml of acetone in a reaction vessel equipped with a stirrer.

-

Prepare a chromic acid reagent by dissolving 26.72 g of chromium trioxide in 23 ml of concentrated sulfuric acid and diluting with water to a final volume of 100 ml.

-

-

Oxidation:

-

With continuous stirring, slowly add 110 ml of the chromic acid reagent to the steroid suspension over a period of 25 minutes.

-